Enantioselective Receptor Recognition: (1S,5R) vs. Racemate
The target compound is supplied as the single (1S,5R) enantiomer, in contrast to the commercially available racemic mixture rac-(1R,5S)-3-hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione . The biological significance of enantiopurity in this scaffold class is established by Reinart-Okugbeni et al. (2012), who demonstrated that individual enantiomers of structurally related 3-azabicyclo[3.2.0]heptane derivatives possess distinct binding affinities at dopamine D₂L and D₃ receptor subtypes after resolution via immobilized lipase B (Novozym 435) [1]. The target compound's (1S,5R) configuration is confirmed by InChI stereochemical descriptors (InChI=1S/C6H7NO3/c8-5-3-1-2-4(3)6(9)7(5)10/h3-4,10H,1-2H2/t3-,4+) [2].
| Evidence Dimension | Stereochemical configuration and biological relevance |
|---|---|
| Target Compound Data | Single enantiomer, (1S,5R) configuration; 2 defined atom stereocenters; InChI stereo descriptors t3-,4+ confirming absolute configuration [2] |
| Comparator Or Baseline | Racemic mixture rac-(1R,5S)-3-hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione (CymitQuimica, now discontinued); or non-hydroxylated parent 3-azabicyclo[3.2.0]heptane-2,4-dione (0 defined stereocenters) [2][3] |
| Quantified Difference | Defined vs. undefined stereochemistry: 2 stereocenters vs. 0 (parent) or unresolved mixture (racemate). In the 3-azabicyclo[3.2.0]heptane class, enantiomers showed distinct D₂/D₃ binding profiles (exact Ki values reported for specific substituted derivatives in Reinart-Okugbeni et al., 2012; compound-specific Ki data for the N-hydroxy analog not yet published) [1]. |
| Conditions | Enantiomeric resolution achieved via kinetic resolution with Candida antarctica lipase B (Novozym 435); receptor binding assays at human D₁, D₂L, and D₃ dopamine receptors [1]. |
Why This Matters
For any biological screening or structure-activity relationship (SAR) program, the use of a defined single enantiomer eliminates the confounding factor of mixed stereochemical pharmacology, which is essential for reproducible target engagement data and downstream lead optimization.
- [1] Reinart-Okugbeni, R., Ausmees, K., Kriis, K., Werner, F., Rinken, A., & Kanger, T. (2012). Chemoenzymatic synthesis and evaluation of 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands. European Journal of Medicinal Chemistry, 55, 255–261. https://doi.org/10.1016/j.ejmech.2012.07.025 View Source
- [2] PubChem. (2025). Compound Summary for CID 155858488: (1R,5S)-3-hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2580090-61-3 View Source
- [3] PubChem. (2025). Compound Summary for CID 352625: 1,2-Cyclobutanedicarboximide (3-azabicyclo[3.2.0]heptane-2,4-dione). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1122-09-4 View Source
